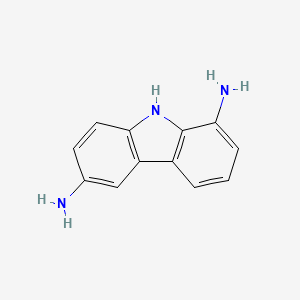

9H-Carbazole-1,6-diamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9H-carbazole-1,6-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c13-7-4-5-11-9(6-7)8-2-1-3-10(14)12(8)15-11/h1-6,15H,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYUJFYRQEXBMJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)NC3=C2C=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of the Carbazole Scaffold in Advanced Chemical Sciences

The carbazole (B46965) nucleus is a privileged structure in chemical sciences, valued for its inherent electronic properties and versatile functionalization potential. numberanalytics.comrsc.org Its rigid, planar structure, combined with the electron-rich nitrogen atom, imparts favorable charge-transporting properties, making it a cornerstone in the development of organic electronic materials. mdpi.comnih.gov The carbazole scaffold's ability to be easily modified at multiple positions (the 2, 3, 6, 7, and 9 positions) allows for the fine-tuning of its electronic and physical properties. mdpi.comresearchgate.net This has led to its widespread use in the design and synthesis of materials for organic light-emitting diodes (OLEDs), photovoltaics, and sensors. mdpi.comnih.govresearchgate.net

In the realm of materials science, carbazole derivatives are recognized for their excellent hole-transporting capabilities and high triplet energy levels. researchgate.netmdpi.com These characteristics are crucial for the efficiency and stability of OLED devices. oldcitypublishing.com Furthermore, the development of carbazole-based polymers has opened new avenues for creating soluble and processable materials for large-area electronic applications. nih.govoldcitypublishing.com The introduction of different substituents onto the carbazole core can significantly alter the electrochemical and optical properties of the resulting compounds, enabling the creation of materials with tailored functionalities. bohrium.comnih.gov

Beyond materials science, the carbazole scaffold is a significant pharmacophore in medicinal chemistry. researchgate.netnih.gov Numerous natural and synthetic carbazole-containing compounds have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective properties. rsc.orgresearchgate.netnih.gov The ability to introduce various functional groups allows for the modulation of a compound's interaction with biological targets, making carbazole a versatile template for drug discovery and development. numberanalytics.commostwiedzy.pl

Overview of Diamino 9h Carbazole Derivatives in Scholarly Contexts

Diamino-9H-carbazole derivatives represent a specific and important class of carbazole (B46965) compounds that have been the subject of considerable academic research. The introduction of two amino groups onto the carbazole framework significantly enhances the electron-donating character of the molecule, which in turn influences its electronic and optical properties. These derivatives are often investigated for their potential in applications where strong electron donation and efficient charge transport are required.

One of the most well-studied derivatives is 9H-carbazole-3,6-diamine. This compound and its N-substituted analogues have been extensively explored as building blocks for hole-transporting materials in organic electronics. ontosight.aismolecule.com The amino groups at the 3 and 6 positions enhance the molecule's ability to transport positive charge carriers (holes), a critical function in devices like OLEDs and organic solar cells. smolecule.com Research has shown that the properties of these materials can be further tuned by introducing different substituents on the nitrogen atoms of the amino groups or the carbazole ring itself. For instance, N,N,N',N'-tetraaryl-9H-carbazole-3,6-diamines have been synthesized and shown to be effective hole-transporting materials. rsc.org

In addition to organic electronics, diamino-9H-carbazole derivatives have shown promise in other areas. For example, some derivatives have been investigated for their potential as fluorescent probes and in the synthesis of conducting polymers. researchgate.net The presence of the two reactive amine groups also makes them valuable synthetic intermediates for the construction of more complex molecular architectures, including those with potential biological activity. ontosight.ai For example, derivatives of 9H-carbazole-3,6-diamine have been explored for their antimicrobial and anticancer potential. smolecule.com

Research Landscape and Potential of 9h Carbazole 1,6 Diamine Within Diamino 9h Carbazole Frameworks

Classical and Modified Approaches to Carbazole Diamine Synthesis

Traditional methods for synthesizing the carbazole framework and its diamino derivatives often rely on condensation, reduction, and cyclization reactions. These approaches have been refined over time to improve yields and regioselectivity.

Condensation Reactions for Diamino-9H-Carbazole Formation

Condensation reactions represent a direct approach to forming carbazole structures. For instance, the synthesis of 9H-carbazole-3,6-diamine can be achieved through the condensation of carbazole-1,3,6-trione with hydrazine (B178648) hydrate (B1144303). smolecule.com This reaction proceeds with the formation of water as a byproduct. smolecule.com Another example involves the acid-catalyzed condensation of indoles with diketones, a method frequently used for preparing substituted carbazoles. thieme-connect.de The reaction of 2-methyl-1H-indole with hydroxymethylene ketones in acetic acid also yields fused carbazole systems. thieme-connect.de Furthermore, N,N,N',N'-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine can be synthesized by the condensation of 9H-carbazole-3,6-diamine with 4-methoxybenzaldehyde (B44291) under acidic conditions. smolecule.com

Reduction Pathways for Nitrated Carbazole Precursors

A widely utilized and established method for synthesizing diamino-carbazoles involves the nitration of a carbazole precursor followed by the reduction of the resulting nitro groups. smolecule.com This two-step process is a cornerstone of classical carbazole chemistry.

The initial step is the nitration of the carbazole core. To obtain dinitro derivatives, a mixture of concentrated sulfuric acid and nitric acid is typically employed. smolecule.com Careful temperature control is crucial to ensure selective substitution, for example, at the 3 and 6 positions to form 3,6-dinitro-9H-carbazole. smolecule.com

Following successful nitration, the dinitrocarbazole is reduced to the corresponding diamine. smolecule.com Several reducing agents can be employed for this transformation, including:

Hydrogen gas with a palladium catalyst smolecule.com

Tin(II) chloride dihydrate (SnCl₂·2H₂O) nih.gov

Raney nickel with hydrazine hydrate rsc.org

Sodium borohydride (B1222165) smolecule.com

Zinc powder with hydrochloric acid smolecule.com

Metal-catalyzed hydrogenation is often preferred as it can provide higher yields and purity compared to chemical reduction methods. smolecule.com For example, 5,11-dinitro-indolo[3,2,1-jk]carbazole can be reduced to the corresponding diamine using SnCl₂·2H₂O. nih.gov Similarly, 9-benzyl-3,6-dinitro-9H-carbazole can be reduced to 9-benzyl-3,6-diamino-9H-carbazole using Raney nickel and hydrazine hydrate. rsc.org

Table 1: Comparison of Reduction Methods for Dinitrocarbazoles

| Reducing Agent | Precursor | Product | Key Advantages/Notes | Reference |

|---|---|---|---|---|

| H₂/Pd catalyst | 3,6-Dinitro-9H-carbazole | 9H-Carbazole-3,6-diamine | Often provides superior yield and purity. | smolecule.com |

| SnCl₂·2H₂O | 5,11-Dinitro-indolo[3,2,1-jk]carbazole | Indolo[3,2,1-jk]carbazole-5,11-diamine | Effective for complex carbazole systems. | nih.gov |

| Raney Ni/Hydrazine Hydrate | 9-Benzyl-3,6-dinitro-9H-carbazole | 9-Benzyl-3,6-diamino-9H-carbazole | Commonly used catalytic system. | rsc.org |

| Zinc/HCl | Dinitrocarbazoles | Diaminocarbazoles | A classical chemical reduction method. | smolecule.com |

Cyclization Techniques in the Construction of Carbazole Backbones

The construction of the carbazole ring system itself is a key aspect of synthesizing its derivatives. Various cyclization techniques are employed to form the central five-membered ring fused to two benzene (B151609) rings. smolecule.com Triphenylphosphine-mediated cyclization of precursors like 4,4'-dibromo-2-nitro-biphenyl can yield dibromo carbazole intermediates, which can then be converted to diamines. Another approach involves the acid-promoted, high-temperature conversion of 2,2'-diaminobiphenyls to carbazoles, a method known as the Täuber carbazole synthesis. researchgate.net

Overview of Tauber, Grabe-Ullman, and Clemo-Perkin Carbazole Synthesis Modifications

Several classical named reactions have been foundational in carbazole synthesis and have been modified over time. researchgate.netresearchgate.net

Tauber Carbazole Synthesis: This method involves the acid-promoted cyclization of 2,2'-diaminobiphenyls at high temperatures to form carbazoles. researchgate.netchempedia.info Originally observed by Ernst Täuber in 1890, the reaction of meta-diaminobenzidine with hydrochloric acid at 180–190 °C yielded 2,7-diaminocarbazole. researchgate.net Modifications include the use of concentrated phosphoric acid or Nafion-H, a perfluorinated sulfonic acid resin, to facilitate the cyclization under potentially milder conditions. researchgate.net A patented method utilizes the Tauber synthesis in the final step to produce 3,6-disubstituted-9H-carbazoles from biphenyl (B1667301) diacetamide (B36884) compounds, often using diethylene glycol as a solvent. google.comgoogle.com

Graebe-Ullmann Carbazole Synthesis: This synthesis involves the diazotization of an o-aminodiphenylamine, which forms a 1-phenyl-1,2,3-benzotriazole intermediate. researchgate.netrsc.org Upon heating, this intermediate loses nitrogen gas to form a diradical that cyclizes to yield a carbazole, often in high yield. researchgate.netyoutube.com This method has been used to prepare various substituted carbazoles, including 3-aminocarbazole. researchgate.net

Clemo-Perkin Carbazole Synthesis: The Clemo-Perkin method is another traditional route to carbazole skeletons. researchgate.netresearchgate.net While less detailed information is available in the provided context, it is recognized as a classical approach alongside the Tauber and Graebe-Ullmann syntheses. researchgate.netresearchgate.netelectronicsandbooks.com

Transition Metal-Catalyzed Coupling Reactions in Diamino-9H-Carbazole Chemistry

Modern synthetic strategies increasingly rely on transition metal-catalyzed reactions to form the carbon-nitrogen bonds necessary for constructing the carbazole framework and introducing amino groups. These methods often offer greater efficiency, milder reaction conditions, and broader functional group tolerance compared to classical approaches.

Ullmann Coupling for C-N Bond Formation

The Ullmann reaction, a copper-catalyzed coupling, is a key method for forming C-N bonds in the synthesis of carbazole derivatives. nih.govresearchgate.net This reaction can be used to couple aryl halides with amines or to construct the carbazole ring itself through intramolecular coupling. For instance, the synthesis of 9-(4-(2-thiophene)phenyl)carbazole involves an initial Ullmann reaction between 9H-carbazole and dibromobenzene. mdpi.com A patented method for synthesizing 3,6-disubstituted-9H-carbazoles employs an Ullmann coupling reaction to form a biphenyl intermediate from an acetylated or oxidized 2-haloaniline derivative. google.com

Modern advancements in the Ullmann reaction have led to the development of milder and more efficient protocols. nih.gov For example, a CuI-based catalytic system with a prolinamide ligand can promote the coupling of aryl halides with various amines in an aqueous medium. nih.gov These improved methods often avoid the harsh conditions of the classic Ullmann reaction and are tolerant of a wider range of functional groups. nih.govnih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 9H-carbazole-3,6-diamine |

| carbazole-1,3,6-trione |

| hydrazine hydrate |

| N,N,N',N'-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine |

| 4-methoxybenzaldehyde |

| 2-methyl-1H-indole |

| 3,6-dinitro-9H-carbazole |

| palladium |

| Tin(II) chloride dihydrate |

| Raney nickel |

| sodium borohydride |

| zinc |

| hydrochloric acid |

| 5,11-dinitro-indolo[3,2,1-jk]carbazole |

| 9-benzyl-3,6-dinitro-9H-carbazole |

| 9-benzyl-3,6-diamino-9H-carbazole |

| 4,4'-dibromo-2-nitro-biphenyl |

| triphenylphosphine |

| 2,2'-diaminobiphenyls |

| meta-diaminobenzidine |

| 2,7-diaminocarbazole |

| phosphoric acid |

| diethylene glycol |

| o-aminodiphenylamine |

| 1-phenyl-1,2,3-benzotriazole |

| 3-aminocarbazole |

| 9-(4-(2-thiophene)phenyl)carbazole |

| dibromobenzene |

| copper |

Suzuki-Miyaura Coupling for Functionalized Carbazole Derivatives

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. In the context of carbazole synthesis, it is frequently employed to construct the biaryl backbone, which is a key precursor for the carbazole ring system through subsequent cyclization. A common strategy involves the Suzuki-Miyaura coupling of a haloarene with an arylboronic acid. derpharmachemica.com For instance, 2-nitrobiphenyl (B167123) derivatives, which are direct precursors to carbazoles via Cadogan reductive cyclization, are readily prepared using this method. derpharmachemica.com

This reaction is also pivotal for synthesizing polycarbazole derivatives. nih.gov Through Suzuki–Miyaura catalyst-transfer polycondensation (SCTP), well-defined poly[9-alkyl-3,6-carbazole] (3,6-PCz) and poly[9-alkyl-2,7-carbazole] (2,7-PCz) have been synthesized. nih.gov This approach allows for the creation of polymers with controlled molecular weights and narrow dispersity, which is essential for applications in organic electronics. nih.govresearchgate.net The versatility of the Suzuki-Miyaura coupling allows for the use of various functionalized aryl halides and arylboronic acids, enabling the synthesis of a diverse library of carbazole-based materials. derpharmachemica.comrhhz.net

Table 1: Examples of Suzuki-Miyaura Coupling in Carbazole Synthesis

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| 3-Bromobenzoic acid methyl ester | Bis(pinacolato)diboron | PdCl₂(PPh₃)₂ / KOAc | Aryl boronic ester precursor | derpharmachemica.com |

| 2-Bromonitrobenzene | (3-(Methoxycarbonyl)phenyl)boronic acid | Pd(PPh₃)₃ / K₂CO₃ | 2'-Nitro-biphenyl precursor | derpharmachemica.com |

| Potassium 3-(6-bromo-9-(2-octyldodecyl)-9H-carbazole-2-yl)triolborate | - | Pd₂(dba)₃ / tBu₃P | Poly[9-(2-octyldodecyl)-3,6-carbazole] | nih.gov |

Buchwald–Hartwig Amination Strategies

The Buchwald–Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds. This reaction is particularly crucial for the direct synthesis of aminocarbazole derivatives, including this compound. The strategy typically involves the coupling of a dihalocarbazole, such as 2,7-dibromo-9H-carbazole, with an amine nucleophile. rsc.org

For example, the synthesis of N²,N²,N⁷,N⁷-tetrakis(4-methoxyphenyl)-9H-carbazole-2,7-diamine (DPA-CBz-H) is achieved by coupling bis(4-methoxyphenyl)amine with a dibromocarbazole precursor. rsc.org The reaction conditions, such as the choice of palladium precatalyst (e.g., Pd₂(dba)₃), ligand (e.g., t-Bu₃P), base, and solvent, are critical for achieving high yields and purity. rsc.org This methodology has been successfully applied to produce hole-transport materials for perovskite solar cells, demonstrating its robustness and scalability. rsc.org The development of efficient Buchwald-Hartwig protocols has significantly improved the synthesis of complex carbazole-based molecules and polymers. rsc.orgnih.gov

Table 2: Key Parameters in Buchwald-Hartwig Amination for Carbazole Derivatives

| Parameter | Typical Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Catalyzes the C-N bond formation | rsc.org |

| Ligand | t-Bu₃P, other phosphine (B1218219) ligands | Stabilizes the Pd catalyst and facilitates the reaction steps | acs.org |

| Base | NaOᵗBu, K₃PO₄ | Activates the amine and facilitates reductive elimination | rsc.orgconicet.gov.ar |

| Solvent | Toluene, THF, DMSO | Provides the reaction medium | conicet.gov.ar |

Palladium-Mediated Carbon-Carbon and Carbon-Nitrogen Bond Formations

Beyond the specific named reactions of Suzuki-Miyaura and Buchwald-Hartwig, palladium catalysis offers a broader range of transformations for synthesizing carbazoles. A notable strategy involves a tandem C-H functionalization and C-N bond formation. researchgate.netnih.govnih.gov This approach allows for the construction of the carbazole ring system from simpler precursors, such as N-aryl-2-haloanilines or biarylamides, in a single, efficient step. researchgate.netnih.gov

The key step is an intramolecular palladium-catalyzed arylation, where a C-H bond on one aromatic ring is activated and coupled with the nitrogen atom of an amide or amine, forming the central five-membered ring of the carbazole. nih.govnih.gov This method tolerates a variety of functional groups and allows for precise control over the substitution pattern of the final carbazole product. nih.gov These palladium-mediated reactions represent a powerful and atom-economical approach to complex heterocyclic scaffolds, providing an alternative to classical methods that may require harsher conditions or pre-functionalized substrates. acs.orgchim.it The development of these direct C-H functionalization routes is a significant advancement in the synthesis of functional organic materials. chim.it

Electrochemical Synthesis and Polymerization of Diamino-9H-Carbazoles

Electrochemical methods provide a powerful and clean alternative for the synthesis of conducting polymers. For carbazole diamine monomers, electropolymerization offers a direct route to form thin, adherent, and electroactive polymer films on electrode surfaces. This technique avoids the need for chemical oxidants and allows for precise control over the film thickness and morphology by tuning the electrochemical parameters.

Electropolymerization Mechanisms of Carbazole Diamine Monomers

The electropolymerization of carbazole monomers proceeds through an oxidative coupling mechanism. smolecule.comresearchgate.net The process is initiated by the electrochemical oxidation of the monomer at an electrode surface, typically at potentials around +1.0 V versus a standard calomel (B162337) electrode (SCE), to form a radical cation. researchgate.netcore.ac.uk These radical cations then couple to form dimers, which are subsequently re-oxidized and undergo further coupling to build the polymer chain. smolecule.comcore.ac.uk

For diamino-substituted carbazoles, the mechanism can be more complex. The presence of amino groups introduces additional oxidation sites. Studies suggest that while nitro-substituted carbazoles polymerize mainly through carbazole-carbazole coupling (at the 3 and 6 positions), amino-substituted derivatives can polymerize through both carbazole-carbazole and potentially amino-carbazole coupling pathways. smolecule.com The initial oxidation can occur via the removal of a lone pair electron from the nitrogen atom in the amino group. acs.org This diversity in reaction pathways allows for fine-tuning the resulting polymer's structure and properties. smolecule.comnih.gov

Formation and Characterization of Poly(diamino-9H-carbazole) Films

Poly(diamino-9H-carbazole) films are typically grown on conductive substrates like indium tin oxide (ITO) or platinum by applying a potential to a solution containing the monomer. smolecule.comresearchgate.netmdpi.com The progressive deposition of the polymer on the electrode surface is often observed as an adherent, colored film. researchgate.net For instance, polycarbazole films are often green in their conductive, oxidized state and can become pale yellow or transparent when reduced to their neutral state. smolecule.commdpi.com

The characterization of these polymer films involves a suite of electrochemical and spectroscopic techniques.

Cyclic Voltammetry (CV) is used to study the redox behavior of the polymer film, confirming its electroactivity and stability upon repeated potential cycling. researchgate.netnih.gov

Spectroelectrochemistry , which combines UV-Vis spectroscopy with electrochemistry, allows for the observation of changes in the polymer's absorption spectrum as its oxidation state is varied. mdpi.comnih.gov This is crucial for understanding the electronic transitions (e.g., polaron and bipolaron formation) and the electrochromic properties of the material. smolecule.com

Atomic Force Microscopy (AFM) can be used to investigate the surface topography, morphology, and mechanical properties like stiffness and adhesion of the polymer films. mdpi.comresearchgate.net Studies have shown that the incorporation of different monomers can significantly alter the film's stiffness and globular structure. researchgate.net

Table 3: Characterization Techniques for Poly(diamino-9H-carbazole) Films

| Technique | Information Obtained | Typical Findings | Reference |

|---|---|---|---|

| Cyclic Voltammetry (CV) | Redox potentials, electroactivity, stability | Reversible oxidation/reduction peaks, increasing peak current during polymerization | researchgate.netnih.gov |

| Spectroelectrochemistry | Optical properties, electronic transitions, band gap (Eg) | Color change upon oxidation/reduction, formation of polaron/bipolaron bands | smolecule.comnih.gov |

| Atomic Force Microscopy (AFM) | Surface morphology, roughness, stiffness, adhesion | Globular structures, tunable stiffness (e.g., 9-24 GPa) depending on composition | mdpi.comresearchgate.net |

Regioselective Control in Electrochemical Polymerization Processes

Achieving regioselective control—that is, controlling the specific atomic positions where monomers link together—is a significant challenge in electropolymerization. oregonstate.edu In carbazole polymerization, the most common linkages occur between the 3- and 6-positions, or the 2- and 7-positions, due to the high electron density at these sites in the radical cation intermediate. core.ac.uk However, other linkages are possible, which can lead to structural defects and affect the polymer's conjugation length and electronic properties.

Several strategies can influence regioselectivity:

Monomer Design: Pre-blocking certain reactive positions on the carbazole monomer with inert substituents can force polymerization to occur at specific, desired positions. This is a fundamental chemical approach to ensure a well-defined polymer structure. oregonstate.edu

Catalysis and Directing Groups: In chemical synthesis, iron catalysis has been shown to direct halogenation to the ortho-positions of the carbazole N-H group, a strategy based on substrate-catalyst coordination. nih.gov While not a direct electropolymerization method, this highlights the potential for catalytic systems to influence site-selectivity.

Electrode Surface Modification: The nature of the electrode surface can influence the polymerization. For example, the regioselective electrochemical oxidation of carbazole to carbazole-1,4-quinone (rather than a polymer) has been observed on multi-walled carbon nanotube (MWCNT) surfaces, a transformation attributed to electro-Fenton species formed from iron impurities in the nanotubes. acs.org This suggests that specific electrode materials or surface-confined catalysts could potentially direct the coupling of monomers in a more controlled fashion.

While complete regiocontrol in electropolymerization remains a difficult goal, a combination of monomer design and careful selection of electrochemical conditions can significantly improve the structural regularity of the resulting poly(diamino-9H-carbazole) films. rsc.orgresearchgate.net

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2,7-dibromo-9H-carbazole |

| N²,N²,N⁷,N⁷-tetrakis(4-methoxyphenyl)-9H-carbazole-2,7-diamine (DPA-CBz-H) |

| Bis(4-methoxyphenyl)amine |

| 2-nitrobiphenyl |

| Poly[9-alkyl-3,6-carbazole] (3,6-PCz) |

| Poly[9-alkyl-2,7-carbazole] (2,7-PCz) |

Directed Functionalization and Derivatization Strategies for Diamino-9H-Carbazoles

The ability to selectively introduce functional groups at specific positions on the diamino-9H-carbazole core is paramount for tuning its electronic and photophysical properties. Researchers have developed a toolbox of synthetic methods to achieve this, ranging from classical electrophilic substitutions to modern transition-metal-catalyzed cross-coupling reactions.

The direct functionalization of C-H and N-H bonds represents an atom-economical and efficient approach to modifying the carbazole framework.

N-H Arylation: Copper-catalyzed N-arylation of carbazoles with aryl iodides has been demonstrated as an effective method for creating C-N bonds. rsc.org This reaction typically utilizes a copper salt, a β-diketone ligand, and a base to couple a wide range of aryl iodides and carbazoles. rsc.org The steric hindrance of the aryl iodide can influence the reaction's efficiency. rsc.org

Catalyst-Controlled Site-Selectivity: A notable development is the use of catalyst control to direct arylation to either the N-H or C3 position of the carbazole. Gold(I)-NHC catalysts have been shown to selectively promote C3-arylation, while palladium acetate (B1210297) facilitates selective N-H arylation, each with high site-selectivity. nih.gov

Transition Metal-Catalyzed C-H Functionalization: Transition metal-catalyzed C-H activation has become a powerful tool for the direct and regioselective functionalization of carbazoles. researchgate.net This approach offers an efficient and sustainable alternative to traditional methods that often require pre-functionalized starting materials. researchgate.net For instance, ruthenium-catalyzed ortho-arylation of 9-(pyrimidin-2-yl)-9H-carbazole using boronic acids demonstrates excellent site-selectivity and functional group tolerance. researchgate.net

Remote C-H Alkylation: The selective functionalization of the C4 position of the carbazole nucleus has been achieved through remote C-H alkylation. This was accomplished using a pyrimidine (B1678525) directing group on the carbazole nitrogen in the presence of a ruthenium catalyst. chim.it

The electronic properties of diamino-9H-carbazoles can be precisely modulated by the introduction of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs).

Electron-Withdrawing Groups:

The introduction of EWGs, such as formyl or nitro groups, at the 4-positions of phenyl substituents on a 3,6-diphenyl-9-hexyl-9H-carbazole core leads to significant red shifts in both absorption and emission spectra. researchgate.net For example, the 3,6-di(4-nitrophenyl) derivative emits in the orange region (585 nm), while the 3,6-di(4-formylphenyl) analog exhibits pure blue emission with a high luminescence quantum yield of 95%. researchgate.net

In 1,8-diamidocarbazoles, the presence of strongly electron-withdrawing substituents like cyano and nitro groups at the 3 and 6 positions of the carbazole core has been shown to significantly enhance their anion transport activity. nih.gov The 3,6-dicyano and 3,6-dinitro substituted diamidocarbazoles exhibit chloride affinities that are 6 and 7 times higher, respectively, compared to the unsubstituted parent compound. nih.gov

The introduction of moderately electron-withdrawing chlorine atoms at the 3 and 6 positions can lead to a more than tenfold increase in ionophoric activity. nih.gov

Electron-Donating Groups:

The incorporation of electron-donating groups, such as methoxy (B1213986) and alkyl substituents, can lower the HOMO energy levels of carbazole derivatives.

Carbazole derivatives featuring electron-donating groups generally exhibit higher reactivity in copper-catalyzed N-arylation reactions compared to those with electron-withdrawing groups. rsc.org

Hybrid molecules comprising an electron-donating carbazole and an electron-accepting nitrile group have been synthesized to tune photophysical and electrochemical properties. researchgate.net

Table 1: Impact of Substituents on the Properties of Diamino-9H-Carbazole Derivatives

| Substituent | Position(s) | Effect | Reference |

| Cyano (-CN) | 3, 6 | Increased chloride affinity in 1,8-diamidocarbazoles | nih.gov |

| Nitro (-NO2) | 3, 6 | Increased chloride affinity in 1,8-diamidocarbazoles | nih.gov |

| Chlorine (-Cl) | 3, 6 | Increased ionophoric activity in 1,8-diamidocarbazoles | nih.gov |

| Formyl (-CHO) | 4-position of 3,6-diphenyl substituents | Red-shifted absorption/emission, blue emitter | researchgate.net |

| Nitro (-NO2) | 4-position of 3,6-diphenyl substituents | Red-shifted absorption/emission, orange emitter | researchgate.net |

| Methoxy (-OCH3) | Varies | Lowered HOMO levels | |

| Alkyl | Varies | Lowered HOMO levels |

Schiff base condensation is a versatile reaction for derivatizing diamino-9H-carbazoles. This reaction involves the condensation of primary amines with aldehydes or ketones to form imines (Schiff bases). najah.edu

Synthesis of Novel Schiff Bases: New carbazole-based Schiff bases have been synthesized by reacting carbazole amines with various aromatic aldehydes. researchgate.net For instance, the condensation of 1,3-diaminopropan-2-ol with 9-ethyl-9H-carbazole-3-carbaldehyde yields a bidentate Schiff base ligand. najah.edu

Applications in Materials Science: Carbazole-containing Schiff bases are of interest for their potential applications in organic light-emitting diodes (OLEDs) and as fluorescent sensors. researchgate.netrsc.org The resulting compounds often exhibit interesting photoluminescence properties. researchgate.net

Synthesis of Diacylhydrazone Schiff-Bases: Nine novel carbazolyl diacylhydrazone Schiff-bases were synthesized through a multi-step process involving alkylation, Friedel-Crafts acylation, and subsequent condensation with hydrazides. srce.hr The luminescence properties of these compounds were found to be influenced by the nature of the substituents. srce.hr

Silylative coupling and other modern synthetic techniques have expanded the possibilities for functionalizing the carbazole core.

Silylative Coupling: This reaction involves the coupling of vinylsilanes with olefins, catalyzed by transition metal complexes, to produce functionalized vinyl-silicon reagents. acs.orgresearchgate.net A highly stereoselective silylative coupling of vinylcarbazole with vinyltrisubstituted silanes has been achieved using a ruthenium catalyst. acs.orgnih.gov The resulting (E)-9-[2-(silyl)ethenyl]-9H-carbazoles can be further functionalized, for example, through Hiyama coupling reactions. acs.org

One-Pot Synthesis: A one-pot synthesis of (E)-9-(2-iodovinyl)-9H-carbazole has been developed, which involves a sequential ruthenium-catalyzed silylative coupling of N-vinylcarbazole with vinyltrimethylsilane, followed by iododesilylation. nih.gov This product serves as a valuable building block for palladium-catalyzed Sonogashira and Suzuki-Miyaura coupling reactions. nih.gov

Friedel-Crafts Acylation: A general and efficient method for the regiodivergent trifluoroacetylation of carbazoles has been developed using Friedel-Crafts acylation, which does not require a metal catalyst. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of carbazole derivatives. Through various NMR experiments, the connectivity and chemical environment of each atom in the molecule can be mapped.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for confirming the synthesis and purity of diamino-carbazole compounds. The chemical shifts (δ), reported in parts per million (ppm), and coupling constants (J) provide detailed information about the electronic environment of the hydrogen and carbon atoms within the carbazole framework and its substituents.

In a study of 9-(2-bromobenzyl)-9H-carbazole-3,6-diamine (BBCDA), a related diamino-carbazole, the ¹H NMR spectrum in DMSO-d₆ showed distinct signals corresponding to the aromatic protons on the carbazole and benzyl (B1604629) rings, as well as the amine (-NH₂) and methylene (B1212753) (-CH₂) protons. rsc.org For instance, the aromatic protons appear in the range of 6.41 to 9.61 ppm, with specific doublets and multiplets indicating their positions and couplings. rsc.org The ¹³C NMR spectrum provided complementary data, identifying the chemical shifts of all carbon atoms, including those in the carbazole core and the benzyl group. rsc.org The signals for carbons bonded to nitrogen atoms typically appear in the downfield region due to nitrogen's electronegativity. rsc.org

Detailed NMR data for carbazole derivatives are often recorded in deuterated solvents like Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Tetrahydrofuran-d₈ (THF-d₈). rsc.orgrsc.orgresearchgate.net The analysis of these spectra is crucial for verifying the successful synthesis of target molecules and for identifying any isomeric impurities. rsc.orgsemanticscholar.org

Table 1: Representative NMR Data for a Diamino-Carbazole Derivative The following data is for 9-(2-bromobenzyl)-9H-carbazole-3,6-diamine (BBCDA) as a representative example.

| Nucleus | Chemical Shift (δ, ppm) | Description | Source |

| ¹H | 9.61 (d, J = 2.2 Hz, 2 H) | ArH | rsc.org |

| ¹H | 8.44 (d, J = 2.3 Hz, 1 H) | ArH | rsc.org |

| ¹H | 7.83 (s, 1 H) | ArH | rsc.org |

| ¹H | 6.41 (d, J = 7.6 Hz, 1 H) | ArH | rsc.org |

| ¹H | 5.91 (s, 1 H) | CH₂ | rsc.org |

| ¹³C | 145.3, 142.2, 135.1 | Aromatic C | rsc.org |

| ¹³C | 47.9 | CH₂ | rsc.org |

This table is interactive. Click on the headers to sort.

For a more in-depth structural analysis, especially in the solid state, advanced multinuclear NMR techniques are employed. researchgate.net Nitrogen-15 (¹⁵N) Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR is particularly valuable for characterizing nitrogen-containing heterocyclic compounds like carbazoles. core.ac.uknih.govnih.gov This solid-state NMR technique provides direct information about the chemical environment of the nitrogen atoms in the carbazole core and the amino substituents. researchgate.net

Electronic Absorption and Emission Spectroscopy for Photophysical Analysis

The photophysical properties of diamino-carbazole compounds, which govern their performance in optoelectronic applications, are primarily investigated using electronic absorption and emission spectroscopy.

UV-Vis absorption spectroscopy is used to study the electronic transitions from the ground state to excited states. The absorption spectra of carbazole derivatives in solution, typically recorded in solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), reveal characteristic absorption bands. rsc.orgrsc.org These bands are generally attributed to π-π* transitions within the conjugated carbazole system and intramolecular charge-transfer (ICT) transitions. rsc.org

For instance, the UV-Vis spectrum of a polyimide derived from a diamino-carbazole showed absorption maxima (λmax) around 232-239 nm. rsc.org The position and intensity of these absorption peaks are sensitive to the molecular structure, the nature and position of substituents, and the solvent polarity. researchgate.net In studies involving N,N'-Dibenzylidene-9H-Carbazole-3,6-Diamine, absorption titration with DNA was performed by monitoring changes in the absorption spectra to understand binding interactions. ijarsct.co.in

Photoluminescence (PL) and fluorescence spectroscopy measure the light emitted by a substance after it has absorbed photons. These techniques are essential for characterizing the emissive properties of diamino-carbazole compounds. rsc.org The emission spectrum provides information about the energy of the first singlet excited state (S₁).

Derivatives of 9H-carbazole are known to be highly fluorescent materials. ijarsct.co.innih.gov The emission wavelength, quantum yield (the efficiency of the fluorescence process), and Stokes shift (the difference between the absorption and emission maxima) are key parameters derived from these studies. researchgate.netnih.gov For example, polyimides synthesized from 9-(2-bromobenzyl)-9H-carbazole-3,6-diamine exhibited emission peaks at 373 nm and 384 nm in THF solution. rsc.org The photoluminescence spectra of exciplex blends involving carbazole donors show broad, Gaussian-shaped emission, which is characteristic of charge-transfer state emission. europa.eu The fluorescence properties can be tuned by modifying the chemical structure, demonstrating the potential for designing materials with specific emission colors for applications like OLEDs. rsc.orgnih.gov

Table 2: Representative Photophysical Data for Carbazole Derivatives

| Compound/Material | Solvent/State | λₘₐₓ (nm) | λₑₘ (nm) | Source |

| PI-a (from BBCDA) | THF | 232 | 373 | rsc.org |

| PI-b (from BBCDA) | THF | 239 | 384 | rsc.org |

| N,N'-Dibenzylidene-9H-Carbazole-3,6-Diamine | Buffer | ~350-450 | ~550-750 (with EB/DNA) | ijarsct.co.in |

| TerCBz-based Oxadiazole | Toluene | - | 474 (Solid State) | nih.gov |

This table is interactive. Click on the headers to sort.

Time-Resolved Photoluminescence (TRPL) spectroscopy measures the decay of photoluminescence over time, providing insights into the lifetime of the excited state and the various de-excitation pathways available to the molecule. rsc.orgresearchgate.net This technique is crucial for understanding the dynamics of excited states, including processes like fluorescence, intersystem crossing, and thermally activated delayed fluorescence (TADF). europa.euresearchgate.net

TRPL measurements are often performed using a time-correlated single-photon counting (TCSPC) system. rsc.org The resulting decay curves can be fitted to exponential functions to determine the fluorescence lifetime (τ). For example, in exciplex blends, TRPL decays often show multiple components, corresponding to prompt fluorescence and longer-lived delayed fluorescence. europa.eu Analysis of the decay lifetimes helps in understanding the kinetics of reverse intersystem crossing (RISC), a key process in TADF materials. europa.eu Studies on carbazole-based host materials for phosphorescent OLEDs have used TRPL to measure the lifetime of the dopant's excited state within the host matrix, which is critical for device efficiency. researchgate.net

Vibrational Spectroscopy for Molecular Structure Confirmation

FT-IR spectroscopy is instrumental in identifying the characteristic functional groups within the this compound molecule. The FT-IR spectrum, typically recorded using a KBr wafer technique, reveals distinct absorption bands corresponding to specific vibrational modes. nih.gov

Key vibrational frequencies for diamino-carbazole derivatives include the N-H stretching vibrations of the amine groups, which are typically observed in the region of 3200–3400 cm⁻¹. For instance, in a related derivative, 9-(2-bromobenzyl)-9H-carbazole-3,6-diamine, asymmetric and symmetric stretching of the -NH2 groups are found at 3286 and 3196 cm⁻¹, respectively. rsc.org The C-N stretching vibrations, another crucial marker for the amine functionality, generally appear in the 1250–1350 cm⁻¹ range.

The carbazole backbone itself presents a series of characteristic peaks. The aromatic C=C stretching vibrations are typically monitored between 1450 and 1600 cm⁻¹. Other notable peaks include those for the N-H bond of the carbazole ring, which can be seen around 3400 cm⁻¹ in some derivatives. google.com The presence and position of these bands provide definitive evidence for the successful synthesis and structural integrity of the diamino-9H-carbazole compound. researchgate.net

Table 1: Characteristic FT-IR Vibrational Frequencies for Diamino-Carbazole Derivatives

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretch (Amine) | 3200-3400 | |

| C-N Stretch | 1250-1350 | |

| C=C Stretch (Aromatic) | 1450-1600 | |

| N-H Stretch (Carbazole) | ~3400 | google.com |

Raman spectroscopy offers a complementary vibrational analysis to FT-IR, often providing stronger signals for non-polar bonds and symmetric vibrations. For carbazole derivatives, Raman spectra can be particularly useful in characterizing the carbocyclic and heterocyclic rings. Theoretical and experimental studies on related carbazole compounds have utilized Raman spectroscopy to assign various vibrational modes. researchgate.networldscientific.com For instance, in a study of a related polycyclic thiadiazine, intense bands in the Raman spectrum were assigned to symmetric and asymmetric C=N stretches. chim.it While specific Raman data for this compound is not extensively detailed in the provided results, the technique is a powerful tool for confirming the molecular structure, with computational methods like Density Functional Theory (DFT) often used to aid in the assignment of observed Raman bands. researchgate.net

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the fragmentation patterns of organic compounds, thereby confirming their identity and purity.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule with a high degree of confidence. For this compound, the exact mass can be precisely determined and compared to the theoretical value, confirming the molecular formula C₁₂H₁₁N₃. nih.gov For example, in the characterization of various carbazole derivatives, HRMS has been used to confirm the molecular integrity by matching the experimental m/z value with the calculated exact mass. nih.gov This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. Analytical methods using ultra-high performance liquid chromatography coupled with HRMS (UHPLC-HRMS) have been developed for the sensitive detection of carbazole derivatives in various matrices. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination of two analytical techniques that separates chemical compounds and then identifies them based on their mass-to-charge ratio. nih.gov In the analysis of 9H-Carbazole-3,6-diamine, a related isomer, the GC-MS spectrum shows a top peak at an m/z of 197, corresponding to the molecular ion [M]⁺. nih.gov The second and third highest peaks are observed at m/z 196 and 198, respectively. nih.gov GC-MS is widely used for the analysis of carbazole compounds, often employing a fast quadrupole MS system. core.ac.uknih.gov The technique's high sensitivity and the ability to separate complex mixtures make it valuable for both qualitative and quantitative analysis of carbazole derivatives. core.ac.ukresearchgate.net

Table 2: GC-MS Data for 9H-Carbazole-3,6-diamine

| Parameter | Value | Reference |

|---|---|---|

| NIST Number | 237141 | nih.gov |

| Library | Main library | nih.gov |

| Total Peaks | 115 | nih.gov |

| m/z Top Peak | 197 | nih.gov |

| m/z 2nd Highest | 196 | nih.gov |

| m/z 3rd Highest | 198 | nih.gov |

Electrochemical Characterization Techniques for Electronic Properties

Electrochemical techniques, particularly cyclic voltammetry (CV), are pivotal in investigating the electronic properties of diamino-9H-carbazole compounds. These methods provide insights into the redox behavior, energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the potential of these compounds for applications in electronic devices. researchgate.net

The electrochemical behavior of carbazole derivatives is often studied using a three-electrode system in a suitable solvent like acetonitrile (B52724) or dichloromethane. nih.govnih.gov The oxidation of carbazole moieties is a key process investigated. For many carbazole derivatives, the oxidation process is found to be irreversible, which is attributed to the instability of the resulting oxidized species. nih.gov The position of the amino groups on the carbazole ring significantly influences the electrochemical properties. For example, 3,6-disubstituted carbazoles are among the most studied due to the ease of oxidation at these positions. mdpi.com

The HOMO energy levels of carbazole derivatives can be estimated from their onset oxidation potentials obtained from CV measurements. ub.edu140.122.64 These experimental values, often compared with a reference compound like ferrocene, are crucial for understanding the electron-donating ability of the molecule. 140.122.64 The LUMO energy levels can then be determined using the HOMO energy levels and optical bandgap data from UV-vis spectroscopy. 140.122.64 The electrochemical properties indicate that carbazole derivatives can act as efficient photosensitizers and are suitable for use in various optoelectronic applications. bohrium.com

Cyclic Voltammetry for Redox Potentials and Molecular Energy Levels (HOMO/LUMO)

Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to investigate the redox properties of electroactive species like diamino-carbazole compounds. researchgate.netbohrium.com By measuring the current response to a sweeping potential, CV can determine the oxidation and reduction potentials of a molecule. researchgate.net This information is crucial for evaluating the material's suitability for applications such as hole-transport layers in organic light-emitting diodes (OLEDs) and perovskite solar cells, where energy level alignment with other materials is key. bohrium.comsmolecule.com

The oxidation potential (E_ox) obtained from a CV measurement is directly related to the Highest Occupied Molecular Orbital (HOMO) energy level, while the reduction potential (E_red) corresponds to the Lowest Unoccupied Molecular Orbital (LUMO) energy level. mdpi.com The HOMO level indicates the ease of donating an electron (hole transport), and the LUMO level relates to the ease of accepting an electron. The energy levels can be estimated using the following empirical equations, often referencing the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard: researchgate.netdergipark.org.tr

E_HOMO = -[E_ox_onset - E_(Fc/Fc⁺) + 4.8] eV

E_LUMO = -[E_red_onset - E_(Fc/Fc⁺) + 4.8] eV

The amino groups at various positions on the carbazole core act as strong electron-donating groups, which significantly influences the HOMO and LUMO energy levels. smolecule.com For instance, in many carbazole derivatives, the HOMO levels are primarily located on the carbazole unit. mdpi.com The position of the diamino substitution (e.g., 1,6- vs. 3,6-) can tune these energy levels, thereby altering the electrochemical and optical properties of the compound. While specific CV data for this compound is not extensively reported in publicly available literature, studies on closely related diamino-carbazole derivatives provide valuable insights into the expected electrochemical behavior.

Table 1: Representative Electrochemical Data for Various Carbazole Derivatives

| Compound Name | Onset Oxidation Potential (V vs. Fc/Fc⁺) | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Source |

| Quinoxaline-bridged benzodithiophene-carbazole | 1.26 | -5.66 | -2.98 | 2.68 | dergipark.org.tr |

| 3,6-Bis(dimethylamino)-9-phenyl-9H-carbazole | ~0.25 | -5.05 | -2.15 | 2.90 | kobe-u.ac.jp |

| 9,9'-(5-bromo-1,3-phenylene)bis(9H-carbazole) | Not specified | ~-6.0 | ~-2.1 to -3.1 | Not specified | mdpi.com |

| 3,6-di-tert-butyl-9-(4-ethynylphenyl)-9H-carbazole | 1.21 | Not specified | Not specified | Not specified | nankai.edu.cn |

Note: The values presented are for illustrative purposes and represent different carbazole derivatives to show a typical range of electrochemical properties. The experimental conditions for each measurement may vary.

Fast Cyclic Voltammetry for Kinetic Studies of Radical Cations

While conventional CV is excellent for determining thermodynamic properties like redox potentials, fast cyclic voltammetry (FCV) is a specialized technique used to study the kinetics of short-lived intermediates generated during electrochemical reactions. researchgate.net When a carbazole derivative is oxidized, it forms a nitrogen-centered radical cation. nih.gov The stability and subsequent reaction pathways of this radical cation are critical for the performance and longevity of organic electronic devices.

FCV allows for very high scan rates, which shortens the timescale of the experiment and enables the detection and characterization of reactive species that would otherwise decompose before being observed. researchgate.net A key application of FCV in the study of diamino-carbazole compounds is the investigation of the dimerization kinetics of their radical cations. researchgate.net

Studies on substituted carbazoles have shown that the stability of the radical cation is highly dependent on the nature and position of the substituents. researchgate.net For example:

Reversible Profiles: A stable radical cation will exhibit a reversible profile in the voltammogram, even at slower scan rates. nih.gov

Dimerization: Unstable radical cations can undergo rapid follow-up reactions, such as dimerization, where two radical cations couple to form a new bond. FCV can be used to measure the rate constant of this dimerization (k_dim). researchgate.net

Substituent Effects: Bulky substituents, for instance, can sterically hinder the coupling process, leading to a slower dimerization rate and a more stable radical cation. researchgate.net

Research using FCV on 3,6-disubstituted carbazoles has demonstrated that dimerization rates can be quantified, revealing that radical cations of some derivatives dimerize extremely quickly (e.g., k_dim = 1.5 x 10⁷ M⁻¹s⁻¹), while others are significantly slower (k_dim ≤ 1.5 x 10⁶ M⁻¹s⁻¹), preventing efficient electropolymerization. researchgate.net This kinetic information is vital for designing stable materials and controlling processes like electropolymerization to form conductive polymer films. researchgate.netmdpi.com

Electrochemical Impedance Spectroscopy (EIS) and Nyquist Plots

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides detailed information about the resistive and capacitive properties of electrochemical systems. researchgate.netuwindsor.ca It is widely used to characterize the interfaces within electronic devices, such as the electrode-material and material-electrolyte interfaces. researchgate.net The experiment involves applying a small AC potential perturbation over a wide range of frequencies and measuring the current response.

The resulting impedance data is commonly visualized in a Nyquist plot, which graphs the imaginary part of impedance (-Z'') against the real part (Z'). nih.gov The shape of the Nyquist plot provides a wealth of information:

Semicircles: A semicircle in the high-frequency region typically represents a parallel resistor-capacitor (RC) element, often corresponding to the charge transfer resistance (R_ct) and double-layer capacitance (C_dl) at an interface. uwindsor.canih.gov

Warburg Element: A straight line with a 45° slope at low frequencies is characteristic of diffusion-limited processes, known as the Warburg impedance. uwindsor.ca

Ohmic Resistance: The high-frequency intercept with the real axis corresponds to the solution or ohmic resistance (R_s). nih.gov

By fitting the EIS data to an equivalent circuit model (ECM), quantitative values for these physical parameters can be extracted. researchgate.net For carbazole-based materials, particularly when they are electropolymerized into films, EIS is invaluable for characterizing the polymer-electrolyte system. For example, a study on a poly(carbazole-amine) derivative used the equivalent circuit model R(Q(R(QR)(Q(RW)))) to describe the system, where R represents resistance, Q represents a constant phase element (used instead of an ideal capacitor), and W is the Warburg element. researchgate.net Such analysis can reveal the film's capacitance, resistance, and ion diffusion characteristics, which are critical for applications in sensors, supercapacitors, and batteries. researchgate.netuwindsor.ca

Computational and Theoretical Studies on Diamino 9h Carbazole

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is widely employed to predict various ground-state properties with a favorable balance between accuracy and computational cost.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational procedure that aims to find the minimum energy arrangement of atoms in a molecule. Using DFT methods, the forces on each atom are calculated and iteratively minimized until a stable conformation, or the ground-state geometry, is reached. This process provides crucial information about bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule. For carbazole (B46965) derivatives, DFT calculations can reveal the planarity of the carbazole core and the orientation of the amino substituents.

Molecular Electrostatic Potential (MEP) and Mulliken Charge Distribution

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of a molecule. It is a 3D map of the electrostatic potential plotted on the electron density surface, which helps to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored in shades of red) are associated with electron-rich areas and are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-poor and indicate sites for nucleophilic attack. For diamino-carbazoles, the MEP would be expected to show negative potential around the nitrogen atoms of the amino groups due to their lone pairs of electrons.

Mulliken population analysis is a method for assigning partial atomic charges to the individual atoms within a molecule. These charges are calculated based on the distribution of the electron density among the basis functions centered on each atom. While known to be basis-set dependent, Mulliken charges can provide a qualitative understanding of the charge distribution and help to identify atoms that are electron-donating or electron-withdrawing. In a study of a polymer containing 9-(4-aminophenyl)-9H-carbazole-3,6-diamine, Mulliken charge analysis was used to explore potential proton binding sites. researchgate.net

Due to the lack of specific studies on 9H-Carbazole-1,6-diamine, detailed MEP maps and tables of Mulliken charges are not available.

Prediction and Comparison of Spectroscopic Parameters (e.g., DFT-IR)

DFT calculations can be used to predict vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. By calculating the second derivatives of the energy with respect to the atomic positions, a theoretical IR spectrum can be generated. This computational spectrum can be compared with experimental data to aid in the assignment of vibrational modes to specific molecular motions, such as stretching and bending of bonds. For example, the characteristic N-H stretching frequencies of the amino groups and the vibrations of the carbazole ring system could be identified. However, no calculated IR spectra for this compound were found in the searched literature.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the electronic properties and reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic and optical properties, as well as its chemical reactivity and kinetic stability.

For the related compound 9H-Carbazole-3,6-diamine , DFT calculations at the B3LYP/6-31G(d) level of theory have reported the HOMO energy level to be approximately -5.32 eV and the LUMO energy level to be around -2.50 eV. smolecule.com This information is valuable as the HOMO level relates to the ionization potential and the ability to donate electrons (hole transport), while the LUMO level is related to the electron affinity and the ability to accept electrons (electron transport). The relatively high HOMO energy level of 9H-Carbazole-3,6-diamine makes it suitable as a hole-transport material in organic electronic devices. smolecule.com

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Method |

| 9H-Carbazole-3,6-diamine | -5.32 | -2.50 | B3LYP/6-31G(d) |

Understanding Intramolecular Charge Transfer Characteristics

Intramolecular Charge Transfer (ICT) is a process where an electron is transferred from an electron-donating part to an electron-accepting part of the same molecule upon photoexcitation. In donor-acceptor systems, this can lead to a significant change in the dipole moment and can have a strong influence on the photophysical properties of the molecule.

For 9H-Carbazole-3,6-diamine , the carbazole core acts as an electron-donating backbone, and the amino substituents can also contribute to the electron-donating character. DFT calculations have indicated that photoexcitation leads to intramolecular charge redistribution, with electrons being transferred from the carbazole core to the amino groups. smolecule.com This ICT process is a key factor in the functionality of such molecules in optoelectronic applications. smolecule.com In polymers incorporating 9-(4-aminophenyl)-9H-carbazole-3,6-diamine, the ICT from the donor to an acceptor group upon photoexcitation is a crucial step in their catalytic activity. mdpi.com

Time-Dependent Density Functional Theory (TDDFT) for Excited States

Time-Dependent Density Functional Theory (TDDFT) is a powerful quantum chemical method used to investigate the electronic excited states of molecules. It is particularly valuable for simulating electronic transitions and predicting the photophysical properties of compounds like diamino-9H-carbazole. By applying TDDFT, researchers can calculate vertical excitation energies, which correspond to the absorption of light, and the oscillator strengths (f), which relate to the intensity of these absorptions. kobe-u.ac.jp These calculations provide deep insights into the nature of the electronic transitions, such as their character and the orbitals involved. researchgate.net

For carbazole derivatives, TDDFT calculations can distinguish between different types of transitions. For instance, in derivatives of 3,6-diamino-9-naphthylcarbazole, the lowest-energy excitation can be ascribed to a locally excited (LE) transition within the carbazole backbone or a charge transfer (CT) transition from the carbazole unit to an attached substituent. kobe-u.ac.jp The presence of amino groups at the 1 and 6 positions of the 9H-carbazole core is expected to significantly influence its electronic properties. These electron-donating groups would likely promote intramolecular charge transfer (ICT) upon photoexcitation, where electron density moves from the amino groups to the carbazole π-system.

The simulation of UV-Vis absorption spectra using TDDFT helps in understanding how structural modifications affect the optical properties. researchgate.net For carbazole-based systems, functionals like B3LYP and CAM-B3LYP are commonly employed in conjunction with basis sets such as 6-311G(d,p) or 6-31G++(d,p) to model these properties. kobe-u.ac.jpnih.gov The calculations can predict the maximum absorption wavelength (λmax) and reveal how the electronic charge is delocalized in the π-bond framework. rsc.org The analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial in this context, as the primary electronic transition often involves the promotion of an electron from the HOMO to the LUMO. researchgate.net

Table 1: Simulated Photophysical Data for a Representative Diamino-Carbazole Derivative using TDDFT This table is illustrative, showing typical data obtained from TDDFT calculations for carbazole derivatives.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Character |

|---|---|---|---|---|---|

| S0 → S1 | 3.10 | 400 | 0.58 | HOMO → LUMO | π → π* (ICT) |

| S0 → S2 | 3.54 | 350 | 0.12 | HOMO-1 → LUMO | π → π* (LE) |

| S0 → S3 | 3.87 | 320 | 0.25 | HOMO → LUMO+1 | π → π* (ICT) |

Advanced Computational Modeling for Complex Interactions

The study of intermolecular interactions is critical for understanding the solid-state properties of molecular materials, including crystal packing and aggregation behavior. nih.gov Computational chemistry provides methods to calculate the energy of these non-covalent interactions with high accuracy. For carbazole-based systems, these interactions can drive the formation of specific molecular assemblies, which in turn affects the material's bulk properties. nih.gov

The total interaction energy between two molecules can be decomposed into several components: electrostatic, exchange-repulsion, polarization, and dispersion forces. Calculating these energies accurately is computationally demanding. High-level ab initio methods like Coupled-Cluster with Single and Double and Perturbative Triple excitations (CCSD(T)) are considered the "gold standard" for benchmark calculations but are often too expensive for larger systems. aip.org

Therefore, Density Functional Theory (DFT) with dispersion corrections (DFT-D) has become a widely used alternative for calculating intermolecular interaction energies in systems like carbazole complexes. aip.org These methods offer a good balance between accuracy and computational cost. Studies on complexes involving carbazole and small molecules have shown that specialized DFT-based approaches can yield interaction energies in good agreement with experimental dissociation energies. aip.org The analysis of these interactions helps to rationalize crystal structures and predict the stability of different polymorphs. rsc.org

Table 2: Components of Intermolecular Interaction Energy for a Model Carbazole Dimer This table is a conceptual representation of the energy decomposition analysis for intermolecular interactions.

| Interaction Component | Energy (kcal/mol) | Description |

|---|---|---|

| Electrostatic | -5.2 | Arises from the interaction of permanent multipole moments. |

| Exchange-Repulsion | +8.5 | Pauli repulsion at short intermolecular distances. |

| Induction (Polarization) | -1.8 | Arises from the distortion of a molecule's electron cloud by another. |

| Dispersion | -7.0 | Attractive force arising from correlated electron fluctuations. |

| Total Interaction Energy | -5.5 | Sum of all attractive and repulsive contributions. |

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive chemical picture of localized bonds, lone pairs, and antibonds. faccts.dewikipedia.org This approach is invaluable for understanding the electronic structure, bonding, and intramolecular interactions within a molecule like this compound. materialsciencejournal.org

A key feature of NBO analysis is its ability to quantify the effects of electron delocalization through second-order perturbation theory. materialsciencejournal.org It identifies "donor-acceptor" interactions between filled (donor) NBOs, such as bonding orbitals (σ) or lone pairs (n), and empty (acceptor) NBOs, typically antibonding orbitals (σ* or π). materialsciencejournal.org The stabilization energy (E(2)) associated with an interaction, for example, from a lone pair on a nitrogen atom to an adjacent π orbital of the carbazole ring, indicates the strength of that specific delocalization.

For this compound, NBO analysis would be expected to reveal significant delocalization of the lone pair electrons from the nitrogen atoms of the amino groups into the π-system of the carbazole ring. These n → π* interactions contribute to the stabilization of the molecule and are fundamental to its electronic properties, including its behavior as an electron donor in charge-transfer processes. nih.gov The magnitude of the E(2) energies quantifies the hyperconjugative and resonance effects, providing a detailed picture of the intramolecular charge transfer that stabilizes the system. materialsciencejournal.org

Table 3: Illustrative NBO Second-Order Perturbation Analysis for Diamino-Carbazole This table presents hypothetical but representative data for donor-acceptor interactions and their stabilization energies.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP(1) N(amino1) | π*(C-C)(ring) | 25.4 | n → π* (Resonance) |

| LP(1) N(amino2) | π*(C-C)(ring) | 24.8 | n → π* (Resonance) |

| π(C=C)(ring) | π*(C=C)(ring) | 18.5 | π → π* (Conjugation) |

| LP(1) N(carbazole) | π*(C-C)(ring) | 35.1 | n → π* (Resonance) |

Molecules with significant intramolecular charge transfer characteristics, particularly donor-π-acceptor (D-π-A) systems, are often investigated for their nonlinear optical (NLO) properties. rsc.org The first hyperpolarizability (β) is a key tensor quantity that measures the second-order NLO response of a molecule. researchgate.net Materials with large β values are sought for applications in photonics and optoelectronics. nih.gov

Calculations of the first hyperpolarizability are typically performed using DFT with specific long-range corrected functionals, such as CAM-B3LYP, which provide a better description of charge-transfer states. rsc.org The computed β values are highly sensitive to the molecular geometry and the electronic push-pull nature of the substituents. researchgate.net A higher degree of π-conjugation and charge transfer generally leads to a larger first hyperpolarizability. researchgate.net Theoretical calculations play a crucial role in designing new materials with enhanced NLO responses by allowing for systematic investigation of structure-property relationships. nih.govresearchgate.net

Table 4: Representative Calculated First Hyperpolarizability (β) for a D-π-A Carbazole Derivative This table shows an example of the output from a DFT calculation of NLO properties. Values are illustrative.

| Component | Value (10-30 esu) |

|---|---|

| βxxx | 15.2 |

| βxyy | 2.1 |

| βxzz | 1.5 |

| βyyy | 0.8 |

| βzzz | 0.5 |

| βtot (Total) | 20.1 |

Computational electrochemistry, utilizing methods like DFT, provides a molecular-level understanding of redox processes, reaction mechanisms, and the stability of chemical species. acs.org For carbazole-based compounds, simulations can predict key electrochemical properties such as oxidation and reduction potentials, which are directly related to the energies of the HOMO and LUMO, respectively. mdpi.com These theoretical predictions are vital for designing materials for applications in organic electronics, sensors, and electrochromic devices. rsc.org

Simulations can elucidate the mechanisms of electrochemical reactions, such as oxidative coupling or electropolymerization, which are common for carbazole derivatives. acs.orgrsc.org By calculating the Gibbs free energy profiles of proposed reaction pathways, including intermediates and transition states, researchers can determine the most likely mechanism. acs.org For example, simulations can distinguish between reaction pathways involving radical cations or arenium ions. acs.org

Furthermore, computational studies can assess the stability of the species formed during electrochemical processes. The spin density distribution in the radical cation of a carbazole derivative, formed upon one-electron oxidation, can be calculated to identify the most reactive sites for subsequent coupling reactions. ccspublishing.org.cn This information is crucial for predicting the structure and properties of resulting polymers or dimers. mdpi.com Theoretical simulations, when correlated with experimental data from techniques like cyclic voltammetry, offer a comprehensive picture of the electrochemical behavior of this compound and its derivatives. researchgate.net

Table 5: Simulated Electrochemical Properties for a Carbazole Derivative This table provides examples of electrochemical parameters that can be predicted using DFT calculations.

| Parameter | Calculated Value | Experimental Correlation |

|---|---|---|

| HOMO Energy | -5.25 eV | Relates to the first oxidation potential |

| LUMO Energy | -1.10 eV | Relates to the first reduction potential |

| Ionization Potential | 5.40 eV | Energy to remove an electron |

| Electron Affinity | 0.95 eV | Energy released when an electron is added |

| First Oxidation Potential | +0.65 V (vs. Fc/Fc+) | Correlates with cyclic voltammetry data |

Applications of Diamino 9h Carbazoles in Advanced Materials Science and Engineering

Organic Electronics and Optoelectronic Devices

Carbazole (B46965) derivatives are widely utilized as fundamental building blocks in the field of organic electronics. mdpi.com Their inherent properties, such as high hole mobility, thermal and electrochemical stability, and a high photoluminescence quantum yield, make them ideal candidates for a range of devices. mdpi.com The ability to easily modify the carbazole structure at various positions enables the synthesis of materials with tailored properties for specific applications. magtech.com.cnresearchgate.net

Role as Hole Transport Materials (HTMs) in Organic Light-Emitting Diodes (OLEDs)

Carbazole-based compounds are exemplary hole-transporting materials (HTMs) due to their strong electron-donating nature. magtech.com.cnmdpi.com In OLEDs, the HTM facilitates the transport of holes from the anode to the emissive layer, a critical process for achieving high device efficiency and longevity. The rigid and highly stable carbazole moiety contributes to the morphological stability of the organic layers, which can otherwise degrade due to Joule heating during device operation. mdpi.com

| HTM Derivative | Device Application | Key Performance Metric | Reference |

|---|---|---|---|

| 4-(9H-carbazol-9-yl)triphenylamine derivatives | Green Phosphorescent OLED | Significantly enhanced current, power, and external quantum efficiencies compared to reference devices. | mdpi.com |

| Indolo[3,2-b]carbazole derivatives | Yellow and Red Phosphorescent OLEDs | High power efficiencies (78.3 lm W⁻¹ for yellow, 20.4 lm W⁻¹ for red). | researchgate.net |

| 5,10,15-triphenyl-5H-diindolo[3,2-a:3′,2′-c]carbazole (TPDI) | Green Phosphorescent OLED | ~65% increase in External Quantum Efficiency (EQE) compared to standard NPB-based device. | researchgate.net |

Integration in Organic Solar Cells (OSCs) and Perovskite Solar Cells (PSCs)

In the realm of photovoltaic technologies, diamino-carbazole derivatives and related compounds have emerged as highly effective HTMs in both organic solar cells (OSCs) and perovskite solar cells (PSCs). nih.gov In PSCs, the HTM plays a crucial role in extracting holes from the perovskite absorber layer and transporting them to the electrode, while simultaneously blocking electrons, thus preventing charge recombination and enhancing the power conversion efficiency (PCE). nih.gov

Carbazole-based HTMs offer several advantages, including high hole mobility and tunable energy levels that can be aligned with the valence band of the perovskite material for efficient hole extraction. nih.govnih.gov For instance, novel HTMs based on a π-extended system of carbazole units have achieved promising efficiencies of nearly 18% in PSCs, with improved stability compared to the commonly used HTM, spiro-OMeTAD. nih.gov The molecular design, including the isomeric linking position on the carbazole core, has been shown to significantly impact the material's properties and the final device performance. nih.gov Furthermore, carbazole-based self-assembled monolayers (SAMs) have been used to replace conventional HTMs, leading to record efficiencies in mixed tin-lead (Sn/Pb) perovskite solar cells of up to 19.51% and enhanced device stability. rsc.org

| HTM | Perovskite Type | Power Conversion Efficiency (PCE) | Reference |

|---|---|---|---|

| Isomeric Carbazole-Terminated HTMs (V1209, V1221, V1225) | Triple-Cation Perovskite | Up to ~18% | nih.gov |

| [2-(3,6-dibromo-9H-carbazol-9-yl) ethyl] phosphonic acid (Br-2PACz) | Cs₀.₂₅FA₀.₇₅Sn₀.₅Pb₀.₅I₃ | 19.51% | rsc.org |

| D-A type carbazole derivatives (KZRD) | Not Specified | Enhanced performance due to high hole mobility and good interfacial contact. | rsc.org |

Development of Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are a key component of flexible, low-cost electronics. nih.gov The performance of an OFET is largely determined by the organic semiconductor used as the active layer. nih.gov Carbazole-based materials are investigated for this purpose due to their potential for high charge carrier mobility and environmental stability. nih.govtesisenred.net The development of new organic semiconductors is crucial for achieving practical transistors with high mobility, large on/off ratios, and low threshold voltages. nih.gov

Research into carbazole-containing semiconductors has explored various molecular architectures. For example, new indolo[3,2-b]carbazole derivatives have been synthesized and tested in FET devices, demonstrating hole mobilities as high as 0.22 cm²/V·s with on/off ratios of approximately 10⁵. rsc.org The molecular structure, including the placement of alkyl chains and the presence of specific functional groups, significantly influences the thin-film morphology and the ultimate device performance. tesisenred.netrsc.org The integration of carbazole cores into larger conjugated systems is a promising strategy for creating high-performance p-type organic semiconductors for OFET applications. tesisenred.net

Function as Organic Sensitizers and Semiconductors

The fundamental electronic properties of the carbazole core make it an excellent building block for both organic semiconductors and sensitizers. nih.govdergipark.org.tr As semiconductors, carbazole polymers and small molecules can be synthesized to exhibit specific electronic behaviors. For instance, poly(9H-carbazole) has been studied as an organic semiconducting polymer for use in electrochemical biosensors. nih.gov

Sensing Technologies and Chemosensors

The unique structure of diaminocarbazoles, featuring hydrogen-bond-donating amine groups and a carbazole NH proton, makes them highly suitable for applications in chemical sensing. The rigid carbazole framework can be used to create pre-organized binding sites for specific analytes.

Design and Mechanism of Colorimetric and Fluorescent Anion Sensors